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Compound of Interest

Compound Name: GPR40 Agonist 2

Cat. No.: B8640753 Get Quote

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for the G

protein-coupled receptor 40 (GPR40) agonist, compound 2, also known as AMG 837. GPR40,

also designated as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for

type 2 diabetes mellitus due to its role in potentiating glucose-dependent insulin secretion from

pancreatic β-cells.[1][2][3][4] AMG 837 is a potent and selective GPR40 agonist of the

phenylpropanoic acid class that was identified as a clinical candidate.[1] This document details

the quantitative SAR data, experimental methodologies used for its characterization, and visual

representations of its signaling pathways and discovery workflow.

Quantitative Structure-Activity Relationship (SAR)
Data
The development of AMG 837 involved systematic modifications of a phenylpropanoic acid

scaffold to optimize potency, selectivity, and pharmacokinetic (PK) properties. The core SAR

strategy focused on exploring replacements for the carboxylic acid head group and modifying

the tail portion to enhance properties like polarity while maintaining potency.

Table 1: SAR of Carboxylic Acid Head Group Replacements

The initial exploration focused on replacing the carboxylic acid moiety of the parent compound

with various acidic heterocycles to modulate potency and PK properties. The biphenyl moiety

was kept constant to maximize potency during this stage.
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Compound
Heterocycle
Head Group

GPR40
Aequorin EC₅₀
(nM)

GPR40 IP₃
EC₅₀ (nM)

Rat Clearance
(L/h/kg)

2 (AMG 837) Carboxylic Acid 35 16 0.4

4 Imidazole 38 21 0.8

5 Triazole 34 22 1.1

6 Tetrazole 14 12 2.8

Data sourced from Liu et al., ACS Med Chem Lett, 2014. EC₅₀ values are averages of at least

two determinations.

Table 2: SAR of Biphenyl Tail Modifications

To reduce the lipophilicity of AMG 837 and minimize potential CNS penetration, modifications

were introduced to the biphenyl tail group to increase polarity.

Compo
und

R¹ R²

GPR40
Aequori
n EC₅₀
(nM)

GPR40
IP₃ EC₅₀
(nM)

TPSA
(Å²)

Rat CL
(L/h/kg)

Rat F
(%)

7 H H 120 110 66.8 0.3 43

8 OMe H 25 22 76.0 0.4 82

9 OMe F 18 17 76.0 0.4 93

Data sourced from Liu et al., ACS Med Chem Lett, 2014. TPSA: Topological Polar Surface

Area. CL: Clearance. F: Oral Bioavailability.

Table 3: SAR of Polar Heterocyclic Replacements

Further optimization involved replacing the distal phenyl ring with various polar heterocycles,

leading to the identification of compounds like AM-4668 (10) with improved overall properties.
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Compoun
d

Heterocy
cle Tail
Group

GPR40
Aequorin
EC₅₀ (nM)

GPR40
IP₃ EC₅₀
(nM)

TPSA (Å²)
Rat CL
(L/h/kg)

Rat F (%)

10 (AM-

4668)
Pyridone 11 12 89.0 0.5 70

11
Pyridazino

ne
10 11 93.1 0.2 87

12 Pyrimidine 13 14 81.9 0.3 100

Data sourced from Liu et al., ACS Med Chem Lett, 2014.

Experimental Protocols
The characterization of AMG 837 and its analogs involved several key in vitro assays to

determine their potency and efficacy as GPR40 agonists.

2.1 GPR40 Aequorin Functional Assay

This assay measures the activation of the Gαq signaling pathway by detecting intracellular

calcium mobilization.

Cell Line: CHO (Chinese Hamster Ovary) cells stably co-expressing human GPR40 and

aequorin.

Principle: Aequorin is a photoprotein that emits light in the presence of Ca²⁺. Agonist binding

to GPR40 activates the Gαq pathway, leading to the release of Ca²⁺ from the endoplasmic

reticulum, which in turn activates aequorin, producing a measurable light signal.

Methodology:

Cells are harvested and resuspended in assay buffer containing coelenterazine (the

luminophore for aequorin).

The cell suspension is dispensed into a 96-well plate.
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Test compounds (serially diluted) are added to the wells.

Luminescence is measured immediately using a luminometer.

Data is normalized to the maximum response and EC₅₀ values are calculated from the

dose-response curves.

Assay Conditions: The assay is typically run in a buffer containing 0.01% human serum

albumin.

2.2 GPR40 Inositol Phosphate (IP) Accumulation Assay

This assay also measures Gαq pathway activation by quantifying the accumulation of inositol

trisphosphate (IP₃), a second messenger produced downstream of GPR40 activation.

Cell Line: A9 cells stably transfected with human GPR40.

Principle: Activation of GPR40 leads to the activation of phospholipase C (PLC), which

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP₃.

The accumulation of IP₃ (or its more stable metabolite, IP₁) is measured as a direct indicator

of receptor activation.

Methodology:

Cells are plated in 96-well plates and grown to confluency.

Cells are washed and incubated in a stimulation buffer containing the test compounds for

a defined period (e.g., 30-60 minutes).

The reaction is stopped, and the cells are lysed.

The amount of accumulated inositol phosphate in the cell lysate is quantified, often using a

competitive immunoassay kit (e.g., HTRF).

EC₅₀ values are determined by fitting the data to a dose-response curve.

Assay Conditions: The assay is run in the presence of 0.3% human serum.
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Visualizations
3.1 GPR40 Signaling Pathways

GPR40 agonists can exhibit biased signaling, primarily activating the Gαq pathway or, in some

cases, both Gαq and Gαs pathways. AMG 837 is characterized as a "Gq-only" agonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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